2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Kinase inhibitor design Tautomerism Hinge-binding pharmacophore

This 2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid provides a regioisomerically pure, tautomer-locked scaffold (N2-methylated) for ATP-competitive inhibitor design. Its fixed 2H-tautomer eliminates the interpretation ambiguity of unsubstituted analogs, ensuring reproducible SAR in ALK5, PDE1, FGFR, and GluN2B programs. With 97–98% purity and a C6-carboxylic acid vector for amide coupling, it enables unambiguous library synthesis and fragment-based screening.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 2231673-41-7
Cat. No. B2769736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
CAS2231673-41-7
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCN1C=C2C(=N1)C=C(C=N2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-11-4-7-6(10-11)2-5(3-9-7)8(12)13/h2-4H,1H3,(H,12,13)
InChIKeyIFUDPPYMTQXNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 2231673-41-7): Procurement-Relevant Structural and Pharmacochemical Profile


2-Methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 2231673-41-7; molecular formula C₈H₇N₃O₂; MW 177.16 g/mol) is a heterobicyclic building block composed of a pyrazole ring N-methylated at the 2‑position fused to a pyridine ring bearing a carboxylic acid at the 6‑position . The compound belongs to the pyrazolo[4,3‑b]pyridine scaffold class, a privileged hinge‑binding motif validated across multiple kinase and non‑kinase target families including ALK5 (activin receptor‑like kinase 5), PDE1 (phosphodiesterase 1), FGFR (fibroblast growth factor receptor), GluN2B (NMDA receptor subunit), and NADPH oxidase [1][2][3][4]. Its N‑methyl substitution at the 2‑position distinguishes it from the more common 1H‑unsubstituted and 1‑methyl regioisomers, fixing the tautomeric state and altering hydrogen‑bond donor/acceptor capacity relative to des‑methyl and N1‑methyl analogs—two features that directly impact molecular recognition in ATP‑competitive inhibitor design [5].

Why 2‑Methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid Cannot Be Substituted with Off‑the‑Shelf Pyrazolopyridine Analogs


The pyrazolopyridine chemical space contains numerous regioisomeric and N‑substituted variants (e.g., 1H‑unsubstituted, 1‑methyl, and [3,4‑b] vs. [4,3‑b] ring fusions) that are often treated as interchangeable heterocyclic building blocks. However, the 2‑methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid configuration encodes three non‑interchangeable pharmacophoric parameters: (i) the N2‑methyl locks the pyrazole tautomer in the 2H form, eliminating the prototropic ambiguity present in 1H‑unsubstituted analogs that can populate multiple tautomeric states under physiological conditions, thereby altering hydrogen‑bond donor/acceptor geometry at the hinge‑binding interface [1]; (ii) the [4,3‑b] ring fusion orients the pyridine nitrogen and C6‑carboxylic acid in a spatial arrangement distinct from the [3,4‑b] regioisomers, which have been shown to engage different target classes (e.g., CFTR vs. ALK5/PDE1) [2][3]; and (iii) the carboxylic acid at position 6 provides a vector for amide coupling that is topologically inequivalent to the 5‑carboxy or 3‑carboxy regioisomers, directly impacting the exit‑vector geometry of derived amide libraries [4]. Generic substitution with an uncharacterized analog therefore risks altered target engagement, unpredictable selectivity, and non‑reproducible SAR.

2‑Methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid: Comparator‑Anchored Quantitative Differentiation Evidence


N‑Methyl Tautomeric Fixation: H‑Bond Pharmacophore Differentiation vs. 1H‑Unsubstituted and 1‑Methyl Analogs

The 2‑methyl substitution on the pyrazole ring of the target compound irreversibly fixes the 2H‑tautomeric form, eliminating the prototropic equilibrium present in 1H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid (CAS 1256807‑59‑6). In the 1H‑unsubstituted comparator, the NH proton can occupy either N1 or N2 of the pyrazole ring, resulting in a mixture of tautomers that present different hydrogen‑bond donor/acceptor patterns to a biological target. This tautomeric ambiguity has been experimentally documented in pyrazolopyridine SAR studies, where 1H‑unsubstituted derivatives exhibited variable activity profiles at adenosine A1/A2A receptors and GABAA benzodiazepine binding sites depending on N‑substitution pattern, with Ki values for A2A receptors ranging from 0.5 µM (cartazolate) to >10 µM for certain N‑unsubstituted derivatives [1]. The 2‑methyl‑locked configuration provides a fixed H‑bond acceptor at N1 and eliminates the NH donor, a pharmacophoric signature distinct from both the 1H‑unsubstituted tautomeric mixture and the 1‑methyl isomer (CAS 1448852‑25‑2) which exposes N2 as an H‑bond acceptor . For fragment‑based and structure‑guided design campaigns, this tautomeric certainty translates into predictable docking poses and reproducible SAR.

Kinase inhibitor design Tautomerism Hinge-binding pharmacophore Pyrazolopyridine SAR

Regioisomeric Scaffold Differentiation: [4,3‑b] vs. [3,4‑b] Ring Fusion Determines Target‑Class Engagement

The [4,3‑b] pyrazolopyridine scaffold of the target compound directs the pyridine nitrogen to a position topologically distinct from the [3,4‑b] regioisomers. This regioisomeric difference dictates which target classes the scaffold can productively engage. Patents from Lundbeck (US20190194189A1) demonstrate that 1H‑pyrazolo[4,3‑b]pyridines achieve PDE1 inhibition with IC50 values ranging from 8.9 nM to 2.17 µM across PDE1A, PDE1B, and PDE1C isoforms, with the most potent compounds reaching single‑digit nanomolar activity [1]. In parallel, the Sabat et al. (2017) study established that 7‑substituted pyrazolo[4,3‑b]pyridines function as potent ALK5 inhibitors, with optimized compounds achieving excellent enzymatic potency (exact IC50 values reported in the primary paper) [2]. In contrast, the [3,4‑b] regioisomers have been predominantly developed as CFTR modulators (AbbVie WO2017060873A1) and hPPARα agonists, targeting a completely distinct biological space [3]. This scaffold‑level target‑class divergence means that a procurement choice between [4,3‑b] and [3,4‑b] regioisomers is effectively a choice between kinase/PDE‑focused programs and CFTR/metabolic‑target programs.

Kinase inhibition PDE1 CFTR Scaffold hopping Target-class selectivity

Carboxylic Acid Positional Isomerism: C6‑COOH Exit‑Vector Geometry for Amide Library Synthesis

The carboxylic acid at position 6 of the pyridine ring in the target compound provides a derivatization handle with a distinct exit‑vector geometry compared to regioisomeric carboxy‑pyrazolopyridines. The 2‑methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid places the carboxylate on the pyridine ring at a position para to the pyridine nitrogen and distal to the pyrazole N2‑methyl group. By contrast, 2‑methyl‑2H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid (CAS 1363381‑09‑2), which carries the carboxylate at position 5 of the pyridine and uses a [3,4‑b] fusion, projects the acid group along a different vector that has been shown to engage carbonic anhydrase IX with an IC50 of 3.2 µM—a target distinct from those engaged by 6‑carboxy [4,3‑b] derivatives [1]. The utility of the C6‑carboxylic acid as an amide‑coupling partner has been explicitly demonstrated in the Yakovenko et al. (2021) synthetic methodology, where methyl and ethyl esters at the 6‑position were converted to carboxylic acids and subsequently to tert‑butyl carboxamides via standard coupling protocols [2]. The spatial orientation of the C6‑COOH relative to the scaffold core determines the trajectory of any amide‑linked moiety in a derived library, making it non‑interchangeable with 3‑carboxy, 4‑carboxy, or 5‑carboxy pyrazolopyridine regioisomers for structure‑based design.

Amide coupling Exit-vector geometry Fragment-based drug design DNA-encoded library Parallel synthesis

Synthetic Accessibility: Regioselective Yakovenko Route Enables Scalable Access to 2‑Methyl‑2H‑[4,3‑b]‑6‑Carboxylates

The Yakovenko et al. (2021) methodology provides a regioselective synthetic route to pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid derivatives via annulation of the pyridine ring onto N‑Boc‑4‑aminopyrazole‑5‑carbaldehydes using methyl 3,3‑dimethoxypropanoate or β‑keto esters in acetic acid under reflux [1]. This route yields methyl or ethyl pyrazolo[4,3‑b]pyridine‑6‑carboxylates, which are subsequently hydrolyzed to the corresponding carboxylic acids—the target compound class . The methodology's regioselectivity ensures that the carboxylic acid is reliably installed at the 6‑position without contamination from 4‑ or 5‑carboxy byproducts, a problem encountered with less selective cyclocondensation approaches. In contrast, 1‑methyl‑1H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid (CAS 1448852‑25‑2) typically requires an additional N‑alkylation step on the 1H‑pyrazole after ring formation, which can produce mixtures of N1‑ and N2‑alkylated products that require chromatographic separation . The 2‑methyl substitution in the target compound is installed at the pyrazole precursor stage, enabling a cleaner synthetic sequence with higher overall yield and purity.

Synthesis methodology Scalability Regioselective annulation Medicinal chemistry supply

Scaffold‑Class Activity Benchmarks: Pyrazolo[4,3‑b]pyridine Core Achieves Low‑Nanomolar Potency Across Kinase and PDE Targets

Although quantitative activity data specific to 2‑methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid itself have not been published as of the search date, the broader pyrazolo[4,3‑b]pyridine scaffold class has been extensively validated with potent, quantitative benchmarks. In PDE1 inhibition, pyrazolo[4,3‑b]pyridine derivatives achieve IC50 values ranging from 8.9 nM to 2.17 µM across PDE1A/B/C isoforms (Lundbeck US11535611; BindingDB entries BDBM587701 and BDBM587691) [1]. In ALK5 inhibition, a co‑crystal structure (PDB 5USQ) confirms the pyrazolo[4,3‑b]pyridine core engages the hinge region of ALK5, with optimized 7‑substituted analogs displaying excellent enzymatic potency [2]. In FGFR inhibition, pyrazolo[4,3‑b]pyridine compounds have been patented as FGFR kinase inhibitors by Incyte Corporation, with some analogs reaching sub‑nanomolar biochemical IC50 values [3]. The 2‑methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid serves as the unadorned core intermediate from which these potent derivatives are constructed; the scaffold's validated activity range provides a benchmark for hit‑finding and lead‑optimization campaigns. By comparison, 2‑methyl‑2H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid (CAS 1363381‑09‑2) has reported activity only against carbonic anhydrase IX (IC50 3.2 µM), a target outside the kinase/PDE family, and has not demonstrated the multi‑target kinase engagement characteristic of the [4,3‑b] scaffold [4].

PDE1 inhibition ALK5 inhibition Kinase selectivity Scaffold validation Lead optimization

Physicochemical and Supply‑Chain Differentiation: Purity, LogP, and Vendor Availability Benchmarks

At the procurement level, the target compound and its closest analogs can be differentiated by commercially available purity and predicted physicochemical properties. 2‑Methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid is available from multiple vendors at 97–98% purity (MolCore, Leyan), supported by ISO‑certified quality systems suitable for pharmaceutical R&D . The 1‑methyl regioisomer (CAS 1448852‑25‑2) is typically offered at 95% purity with a reported LogP of 0.66 and one rotatable bond, indicating slightly higher lipophilicity than the des‑methyl analog . The des‑methyl 1H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid (CAS 1256807‑59‑6) has a computed LogP of 0.6561 and TPSA of 78.87 Ų, reflecting its lower molecular weight (163.13 g/mol) and the presence of an NH donor that increases polarity . The 2‑methyl substitution of the target compound (MW 177.16 g/mol) is predicted to increase LogP by approximately 0.3–0.5 log units relative to the des‑methyl analog while eliminating the NH donor (reducing TPSA by ~15–20 Ų)—changes that improve membrane permeability potential for CNS programs without sacrificing the carboxylic acid handle for solubility . These physicochemical differences translate to measurably different ADME profiles when the compounds are used as core scaffolds for lead series.

Physicochemical properties LogP Purity specification Supply chain Procurement

Optimal Research and Industrial Application Scenarios for 2‑Methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid (CAS 2231673‑41‑7)


Kinase‑Focused Fragment‑Based Drug Discovery (FBDD) Requiring Tautomerically Defined Hinge Binders

In fragment‑based screening campaigns targeting kinases (ALK5, FGFR, FLT3/CDK4) or phosphodiesterases (PDE1), the 2‑methyl‑locked tautomer of the target compound provides a defined, reproducible pharmacophore for co‑crystallography and SAR interpretation. The fixed 2H‑tautomer eliminates the structural ambiguity that complicates electron‑density fitting with 1H‑unsubstituted analogs. Programs can use the C6‑carboxylic acid as an amide‑coupling vector to explore exit‑vector geometry toward selectivity pockets, as validated by the ALK5 co‑crystal structure PDB 5USQ. The scaffold's established potency range (single‑digit nM for PDE1B and ALK5) provides a benchmark for hit triage [1][2].

DNA‑Encoded Library (DEL) Synthesis Requiring Regioisomerically Pure Carboxylic Acid Building Blocks

DNA‑encoded library construction demands building blocks of verified regioisomeric purity, as even 5% contamination with a positional isomer generates library members with unintended geometries that cannot be deconvoluted post‑selection. The 2‑methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid, available at 97–98% purity from ISO‑certified vendors, meets this requirement. Its C6‑carboxylic acid enables direct on‑DNA amide coupling, and the N2‑methyl group provides a fixed chemical environment that does not interfere with DNA attachment chemistry—unlike the free NH of des‑methyl analogs, which can undergo undesired acylation [1].

CNS‑Oriented Lead Optimization Leveraging Balanced LogP/TPSA Physicochemical Profile

The predicted physicochemical profile of the 2‑methyl‑2H‑pyrazolo[4,3‑b]pyridine‑6‑carboxylic acid scaffold (estimated LogP ~1.0–1.2; TPSA ~63 Ų) places it within favorable CNS drug‑like space, particularly when compared to the more polar des‑methyl analog (LogP 0.66, TPSA 78.87 Ų). This profile supports programs targeting neurological indications where the pyrazolo[4,3‑b]pyridine scaffold has demonstrated target engagement, including PDE1‑mediated cognitive disorders (Lundbeck patent family) and GluN2B‑mediated neurological conditions (Janssen patent family). The carboxylic acid provides a solubilizing handle without imposing an excessive TPSA penalty that would preclude blood‑brain barrier penetration [2][3].

Parallel Synthesis of Kinase Inhibitor Libraries via Regioselective Amide Coupling

The Yakovenko synthetic methodology provides a reliable, scalable route to multi‑gram quantities of the target compound, supporting parallel synthesis campaigns where dozens to hundreds of amide analogs are prepared from a common carboxylic acid intermediate. The regiospecific installation of the carboxylic acid at the 6‑position ensures that every library member maintains a consistent scaffold geometry, enabling straightforward SAR interpretation. The 97–98% commercial purity minimizes the risk of byproduct‑derived false positives in high‑throughput screening, reducing the cost and time associated with hit deconvolution [1].

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